molecular formula C10H19NO3S B6795709 N-ethyl-1-methyl-N-(oxolan-3-yl)cyclopropane-1-sulfonamide

N-ethyl-1-methyl-N-(oxolan-3-yl)cyclopropane-1-sulfonamide

Cat. No.: B6795709
M. Wt: 233.33 g/mol
InChI Key: BACUXSZUZRKSOV-UHFFFAOYSA-N
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Description

N-ethyl-1-methyl-N-(oxolan-3-yl)cyclopropane-1-sulfonamide is a synthetic organic compound with a unique structure that includes a cyclopropane ring, an oxolane ring, and a sulfonamide group

Properties

IUPAC Name

N-ethyl-1-methyl-N-(oxolan-3-yl)cyclopropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3S/c1-3-11(9-4-7-14-8-9)15(12,13)10(2)5-6-10/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACUXSZUZRKSOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCOC1)S(=O)(=O)C2(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-methyl-N-(oxolan-3-yl)cyclopropane-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the cyclopropane ring, followed by the introduction of the oxolane ring and the sulfonamide group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-methyl-N-(oxolan-3-yl)cyclopropane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst in ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-ethyl-1-methyl-N-(oxolan-3-yl)cyclopropane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability.

Mechanism of Action

The mechanism of action of N-ethyl-1-methyl-N-(oxolan-3-yl)cyclopropane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the cyclopropane ring can interact with hydrophobic pockets in proteins, enhancing the binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-N-[1-(oxolan-2-yl)ethyl]cyclohexan-1-amine: Similar in structure but with a cyclohexane ring instead of a cyclopropane ring.

    N-methyl-N-(oxolan-3-yl)acetamide: Contains an oxolane ring and a sulfonamide group but lacks the cyclopropane ring.

Uniqueness

N-ethyl-1-methyl-N-(oxolan-3-yl)cyclopropane-1-sulfonamide is unique due to the presence of both the cyclopropane and oxolane rings, which contribute to its distinct chemical and physical properties. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for research and development.

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